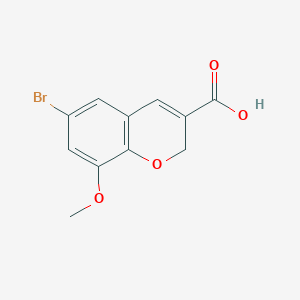

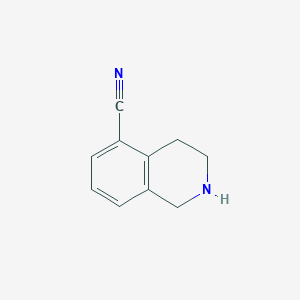

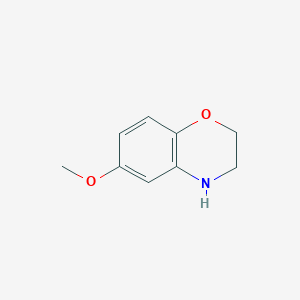

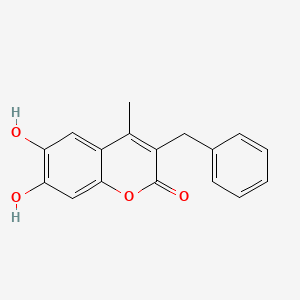

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one

説明

3-Benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one is a derivative of the chromen-2-one family, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The chromen-2-one core is a common motif in natural products and pharmaceuticals, and its derivatives often exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties .

Synthesis Analysis

The synthesis of chromen-2

科学的研究の応用

“3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one” is a type of coumarin derivative . Coumarin derivatives are known for their significant biological importance . They have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

In addition to their biological activities, coumarin derivatives are also used in many industrial branches. They are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

The synthesis of coumarin derivatives has been a subject of interest for many researchers. Various methods of synthesis have been developed, including von Pechmann condensation, Knoevenagel condensation, Baylis-Hillman reaction, Michael addition, Kostanecki reaction, vinyl phosphonium salt-mediated electrophilic reaction, and Heck-lactonization reaction .

-

Pharmaceutical Applications Coumarin derivatives have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

-

Industrial Applications Coumarin derivatives are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

-

Medicinal Applications 4-Methylesculetin, a natural coumarin derivative, has potent anti-oxidant and anti-inflammatory activities. It inhibits myeloperoxidase activity and reduces IL-6 level .

-

Synthesis of New Compounds Coumarin derivatives can react with aromatic aldehydes in different molar ratios to give 3‑arylidine and dicoumarol derivatives .

-

Herbal Medicine Coumarin derivatives are found in many plants and have been used as herbal medicines since early ages . For example, Polygonatum odoratum, which contains coumarin derivatives, is used for treating upset stomachs, lung illnesses, palpitations, and diabetes .

-

Synthesis of New Compounds Coumarin derivatives can react with aromatic aldehydes in different molar ratios to give 3‑arylidine and dicoumarol derivatives .

-

Medicinal Applications 4-Methylesculetin, a natural coumarin derivative, has potent anti-oxidant and anti-inflammatory activities. It inhibits myeloperoxidase activity and reduces IL-6 level .

-

Herbal Medicine Coumarin derivatives are found in many plants and have been used as herbal medicines since early ages . For example, Polygonatum odoratum, which contains coumarin derivatives, is used for treating upset stomachs, lung illnesses, palpitations, and diabetes .

-

Pharmaceutical Applications Coumarin derivatives have been associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

-

Industrial Applications Coumarin derivatives are used as optical brighteners, photosensitizers, fluorescent and laser dyes, and additives in food, perfumes, cosmetics, and pharmaceuticals .

特性

IUPAC Name |

3-benzyl-6,7-dihydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,18-19H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSBZRWRGBQMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585886 | |

| Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-6,7-dihydroxy-4-methyl-2H-chromen-2-one | |

CAS RN |

23368-41-4 | |

| Record name | 3-Benzyl-6,7-dihydroxy-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)